4-(morpholine-4-sulfonyl)-N-[(oxan-4-yl)(pyridin-3-yl)methyl]benzamide
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Overview
Description
4-(morpholine-4-sulfonyl)-N-[(oxan-4-yl)(pyridin-3-yl)methyl]benzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a morpholine ring, a sulfonyl group, and a benzamide moiety, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(morpholine-4-sulfonyl)-N-[(oxan-4-yl)(pyridin-3-yl)methyl]benzamide typically involves multiple steps, including the formation of intermediate compoundsThe reaction conditions often require the use of bases, solvents, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods aim to optimize reaction conditions, reduce waste, and improve overall efficiency. The use of advanced purification techniques, such as chromatography and crystallization, ensures the final product meets the required specifications for various applications .
Chemical Reactions Analysis
Types of Reactions
4-(morpholine-4-sulfonyl)-N-[(oxan-4-yl)(pyridin-3-yl)methyl]benzamide can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at various positions on the molecule, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenated reagents, nucleophiles, and appropriate solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility .
Scientific Research Applications
4-(morpholine-4-sulfonyl)-N-[(oxan-4-yl)(pyridin-3-yl)methyl]benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials, catalysts, and chemical processes.
Mechanism of Action
The mechanism of action of 4-(morpholine-4-sulfonyl)-N-[(oxan-4-yl)(pyridin-3-yl)methyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction, or interference with cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 4-[(2-Chloropyridin-3-yl)sulphonyl]morpholine
- 4-[(5-Bromopyridin-3-yl)sulfonyl]morpholine
- 3-(5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)benzoic acid
Uniqueness
Compared to similar compounds, 4-(morpholine-4-sulfonyl)-N-[(oxan-4-yl)(pyridin-3-yl)methyl]benzamide stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. This makes it a valuable tool in research and industrial applications, offering advantages in terms of selectivity, potency, and versatility .
Properties
IUPAC Name |
4-morpholin-4-ylsulfonyl-N-[oxan-4-yl(pyridin-3-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O5S/c26-22(24-21(17-7-12-29-13-8-17)19-2-1-9-23-16-19)18-3-5-20(6-4-18)31(27,28)25-10-14-30-15-11-25/h1-6,9,16-17,21H,7-8,10-15H2,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNJABPLCRSPWFM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(C2=CN=CC=C2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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